molecular formula C18H17F3N2O3S B3548178 N-(2,6-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide

N-(2,6-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B3548178
M. Wt: 398.4 g/mol
InChI Key: VKFNSOSIKUJZHO-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide, also known as DFP-10825, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound belongs to the class of sulfonyl piperidine carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

Target of Action

ZINC01142180, also known as N-(2,6-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide, is a compound that primarily targets zinc-dependent proteins . These proteins play a crucial role in various biological processes, including cell proliferation, apoptosis, and antioxidant defenses .

Mode of Action

The compound interacts with its targets by modulating the activity of zinc-dependent proteins . This interaction results in changes in the function of these proteins, affecting various cellular processes .

Biochemical Pathways

ZINC01142180 affects several biochemical pathways. It influences the pathways involved in cell proliferation, apoptosis, and antioxidant defenses . The compound’s action on these pathways results in downstream effects that maintain normal physiological processes .

Pharmacokinetics

The pharmacokinetics of ZINC01142180 involves its absorption, distribution, metabolism, and excretion (ADME). Zinc, the primary component of the compound, is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .

Result of Action

The molecular and cellular effects of ZINC01142180’s action are primarily due to its modulation of zinc-dependent proteins. This modulation affects various cellular processes, including cell proliferation, apoptosis, and antioxidant defenses . Additionally, zinc plays an important role in antiviral immunity in several viral infections .

Action Environment

The action, efficacy, and stability of ZINC01142180 can be influenced by various environmental factors. These factors include the presence of dietary components that can interfere with zinc absorption, such as phytates and fiber . Additionally, the compound’s action can be affected by the presence of other drugs that may inhibit zinc absorption, such as penicillamine, sodium valproate, and ethambutol .

Advantages and Limitations for Lab Experiments

N-(2,6-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its specificity for PARP and COX enzymes, its ability to induce DNA damage and cell death in cancer cells, and its potential for reducing inflammation and oxidative stress. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy in various disease models.

Future Directions

For the study of N-(2,6-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide include further studies to determine its efficacy and safety in preclinical models and the development of more efficient synthesis methods.

Scientific Research Applications

N-(2,6-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide has been studied for its potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. In neurodegenerative diseases, this compound has been studied for its potential in reducing inflammation and oxidative stress, which are known to play a role in the progression of these diseases. In inflammation, this compound has been shown to inhibit the production of inflammatory cytokines, which could be useful in the treatment of various inflammatory disorders.

properties

IUPAC Name

N-(2,6-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-13-4-6-14(7-5-13)27(25,26)23-10-8-12(9-11-23)18(24)22-17-15(20)2-1-3-16(17)21/h1-7,12H,8-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFNSOSIKUJZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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